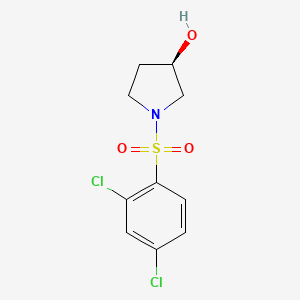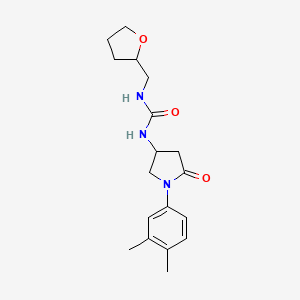![molecular formula C12H18ClNO2 B2864787 4-[(2-Phenylethyl)amino]butanoic acid hydrochloride CAS No. 57054-99-6](/img/structure/B2864787.png)
4-[(2-Phenylethyl)amino]butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “4-[(2-Phenylethyl)amino]butanoic acid hydrochloride” can be represented by the InChI string: InChI=1S/C12H17NO2.ClH/c14-12(15)7-4-9-13-10-8-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7-10H2,(H,14,15);1H . The Canonical Smiles representation is: C1=CC=C(C=C1)CCNCCCC(=O)O.Cl .Scientific Research Applications
Crystal Engineering with Gamma Amino Acids
Gamma amino acids, such as baclofen, which is closely related to 4-[(2-Phenylethyl)amino]butanoic acid, have been explored for their potential in crystal engineering. The study of multicomponent crystals formed between baclofen and various carboxylic acids showcases the conformation and protonation properties of baclofen moieties. These findings highlight the relevance of gamma amino acids in designing multicomponent crystal systems with desired properties, paving the way for novel applications in materials science and pharmaceutical formulation (Báthori & Kilinkissa, 2015).
Antimicrobial Activity of Derivatives
Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids have shown significant antimicrobial activity. By converting these compounds into derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, researchers have synthesized compounds with effective antimicrobial properties against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as fungi such as Candida tenuis and Aspergillus niger. This research underscores the potential of these amino acid derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).
Advanced Material Development
Phloretic acid, derived from natural sources, has been investigated for its potential to enhance the reactivity of molecules with hydroxyl groups towards benzoxazine ring formation. This approach provides a sustainable alternative to phenol, enabling the development of materials with specific properties attributed to benzoxazines. The successful application of phloretic acid for synthesizing bio-based benzoxazine end-capped molecules demonstrates its utility in advancing material science, particularly for creating materials with tailored thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Photolabile Protecting Groups for Synthetic Ion Channels
The development of synthetic ion channels utilizing photolabile protecting groups demonstrates innovative applications in nanofluidic devices. Specifically, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been employed to achieve optical gating of these devices. By irradiating the channels, which are modified with photolabile hydrophobic molecules, researchers have facilitated the transport of ionic species in aqueous solutions. This breakthrough illustrates the potential of butanoic acid derivatives in creating light-responsive nanofluidic systems for controlled release, sensing, and information processing applications (Ali et al., 2012).
properties
IUPAC Name |
4-(2-phenylethylamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-12(15)7-4-9-13-10-8-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7-10H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQSVXKXSMIFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Phenylethyl)amino]butanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

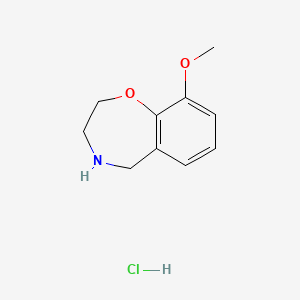
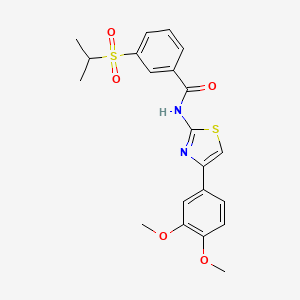
![N-(2-methoxyethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2864706.png)
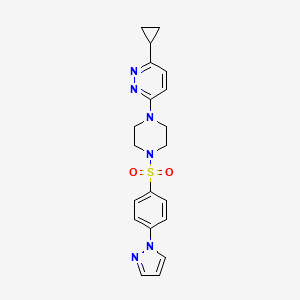
![2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864712.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate](/img/structure/B2864713.png)
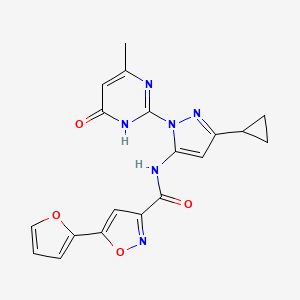
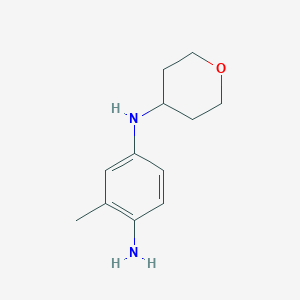
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2864720.png)
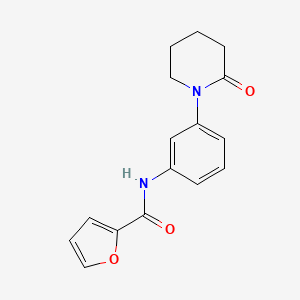
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2864723.png)

